1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-13(9-15(14)19)21-16(22)20-11-17(4-6-23-7-5-17)12-3-8-24-10-12/h1-3,8-10H,4-7,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHOYOPUUCFLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea typically involves the reaction of 3,4-dichloroaniline with a thiophene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
3,4-Dichlorophenyl Derivatives
- BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea):
- NCPdCPU (1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea):
Thiophen/Oxane-Containing Analogs
- 1-(2-phenoxyethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea (): Shares the oxane-thiophen group but substitutes the 3,4-dichlorophenyl with a phenoxyethyl chain. Calculated properties: XlogP = 2.8 (moderate lipophilicity), 7 rotatable bonds (flexibility), and topological polar surface area (TPSA) = 87.8 Ų (suggesting moderate solubility) .
Halogenated Derivatives
Physicochemical and Structural Comparisons
Biological Activity
1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is a compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy and as an agricultural herbicide. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dichlorophenyl group and a thiophene moiety linked by a urea functional group. This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, the closely related compound COH-SR4, which contains a dichlorophenyl urea structure, was found to inhibit melanoma cell survival and induce apoptosis in vitro. The mechanism involved G2/M phase cell cycle arrest and inhibition of glutathione S-transferase (GST) activity, leading to reduced tumor burden in mouse models .
Table 1: Summary of Anticancer Effects of Related Compounds
| Compound | Cancer Type | Mechanism of Action | Effect on Tumor Burden |
|---|---|---|---|
| COH-SR4 | Melanoma | Induces apoptosis, inhibits GST, cell cycle arrest | Significant reduction |
| 1-(3,4-Dichlorophenyl)-3-methylurea | Various | Potentially similar mechanisms | Needs further study |
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal activity. Research on related dichlorophenyl urea compounds has shown effectiveness against various weeds by inhibiting photosynthesis and disrupting plant growth pathways. This makes it a candidate for agricultural applications.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as GST, which plays a role in detoxifying harmful substances within cells.
- Cell Cycle Arrest : The ability to induce G2/M phase arrest suggests that the compound interferes with the normal progression of the cell cycle, leading to increased apoptosis.
- Angiogenesis Inhibition : Histopathological studies have indicated decreased angiogenesis markers in tumor sections treated with related compounds, suggesting that this compound may also inhibit the formation of new blood vessels necessary for tumor growth .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for preparing 1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea?
- Methodology : The compound is synthesized via a multi-step process:
Intermediate Preparation : React 3,4-dichlorophenyl isocyanate with 4-(thiophen-3-yl)oxan-4-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is often added to neutralize HCl byproducts .
Purification : Crude product is purified via column chromatography (normal phase: 10% methanol in dichloromethane; reverse phase: 85% acetonitrile/0.1% NH₄OH) to isolate the urea derivative .
- Key Parameters : Reaction yields (34–45%) depend on stoichiometric ratios, solvent choice, and temperature control .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies substituent integration (e.g., thiophen-3-yl protons at δ 7.2–7.4 ppm, oxane methylene at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ at m/z 425.08) confirms molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Stability tests (24–72 hrs) in PBS (pH 7.4) show <5% degradation at 25°C .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to differentiate therapeutic vs. cytotoxic thresholds .
Target Profiling : Use in silico docking (e.g., AutoDock Vina) to predict interactions with microbial enzymes (e.g., cytochrome P450) versus mammalian kinases .
Metabolite Tracking : Employ LC-MS/MS to identify degradation products that may contribute to off-target effects .
Q. What strategies optimize synthesis yield during scale-up (milligram to gram quantities)?
- Optimization Steps :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
- Solvent Exchange : Replace dichloromethane with ethanol to enhance green chemistry metrics and reduce toxicity .
- Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent addition rates .
Q. How does the compound’s structure influence its environmental fate in soil metabolomics studies?
- Key Findings :
- The dichlorophenyl moiety increases hydrophobicity (logP ~3.5), leading to soil adsorption (Kd = 45–60 mL/g) .
- Thiophene-oxane groups enhance microbial degradation rates (t₁/₂ = 14 days) compared to simpler urea derivatives .
- Methodology :
- Soil Column Experiments : Monitor metabolite formation (e.g., 1-(3,4-dichlorophenyl)urea) via LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
